



# Section 1: PD-1/PD-L1 Targeted Drug Delivery Systems

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Compound of Interest		
Compound Name:	PBD-1	
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### **Application Note**

The interaction between Programmed Death-Ligand 1 (PD-L1) on tumor cells and the PD-1 receptor on activated T-cells is a critical immune checkpoint that cancer cells exploit to evade immune destruction.[4] This interaction inhibits T-cell proliferation and cytokine production, effectively deactivating the anti-tumor immune response.[5] Blocking the PD-1/PD-L1 pathway with monoclonal antibodies has revolutionized cancer treatment, but systemic administration can lead to immune-related adverse events and limited tumor accumulation.[6][7]

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[6] By targeting the PD-1/PD-L1 axis, these nanocarriers can enhance the delivery of therapeutic agents to the tumor microenvironment, increase efficacy, and reduce off-target side effects.[6][8]

Key strategies for targeting this pathway include:

- Co-delivery of Chemotherapy and Immunotherapy: Nanoparticles can be loaded with chemotherapeutic agents (e.g., Doxorubicin) and simultaneously targeted to PD-L1expressing cancer cells using surface-conjugated peptides or antibodies.[9] This approach combines the cytotoxic effects of chemotherapy with immune checkpoint blockade, potentially leading to synergistic anti-tumor activity.[9]
- Gene Therapy: Nanoparticles can deliver RNA interference (RNAi) molecules, such as small
  interfering RNA (siRNA), to specifically downregulate the expression of PD-L1 in tumor cells,



making them more susceptible to immune attack.[7][10]

Targeted Delivery of Checkpoint Inhibitors: Encapsulating PD-1/PD-L1 antibodies or small
molecule inhibitors within nanoparticles can improve their pharmacokinetic profile and tumor
accumulation.[6][11]

These systems often leverage the enhanced permeability and retention (EPR) effect for passive accumulation in tumor tissues, followed by active targeting through ligand-receptor interactions for cellular uptake.[9][12]

# Data Presentation: Characteristics of PD-L1 Targeted Nanoparticles

The following table summarizes key quantitative data for a representative PD-L1 targeted nanoparticle system designed for co-delivery of a chemotherapeutic agent and for immune checkpoint blockade.



Parameter	Value	Description	Source
Formulation	Anti-PD-L1 Peptide- Doxorubicin Prodrug Nanoparticles (PD- NPs)	Self-assembled prodrug nanoparticles from a peptide-drug conjugate.	[9]
Size (Diameter)	~120 nm	Optimal size for tumor accumulation via the EPR effect.	[10]
Cellular Uptake	5.3-fold higher than non-targeted	Cellular uptake in 4T1 cancer cells is mediated by the PD-L1 receptor.	[9]
Drug Release	Cathepsin B- dependent	The drug (Doxorubicin) is released upon cleavage by Cathepsin B, which is overexpressed in cancer cells.	[9]
In Vitro Efficacy	2.35-fold increase in IFN-y secretion	PD-NPs treatment of 4T1 cells led to increased T-cell proliferation and IFN-y secretion, similar to anti-PD-L1 antibody.	[9]
In Vivo Efficacy	Significant tumor growth inhibition	Intravenously injected PD-NPs accumulate in tumor tissues and inhibit tumor progression with minimal side effects.	[9]

## **Experimental Protocols**



This protocol describes the synthesis of self-assembling prodrug nanoparticles where Doxorubicin (DOX) is conjugated to an anti-PD-L1 peptide via a Cathepsin B-cleavable linker. [9]

#### Materials:

- Doxorubicin hydrochloride (DOX·HCI)
- Anti-PD-L1 peptide with a Cathepsin B-cleavable sequence (e.g., CVRARTR-FRRG)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Dimethylformamide (DMF)
- Triethylamine (TEA)
- Deionized water

#### Procedure:

- DOX Free Base Preparation: Dissolve DOX·HCl in DMF and add a 3-fold molar excess of TEA. Stir for 2 hours at room temperature to obtain the DOX free base.
- Peptide Activation: Dissolve the anti-PD-L1 peptide, EDC, and NHS in DMF at a molar ratio
  of 1:1.5:1.5. Stir for 4 hours at room temperature to activate the carboxylic acid group of the
  peptide.
- Conjugation: Add the DOX free base solution to the activated peptide solution at a 1:1 molar ratio. Stir the reaction mixture for 24 hours at room temperature in the dark.
- Nanoparticle Self-Assembly: Add deionized water dropwise to the reaction mixture under gentle stirring. The peptide-DOX conjugate will self-assemble into nanoparticles (PD-NPs).
- Purification: Dialyze the nanoparticle suspension against deionized water for 48 hours using a dialysis membrane (MWCO 3.5 kDa) to remove unreacted reagents and organic solvent.



- Characterization:
  - Size and Zeta Potential: Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS).[13]
  - Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM).
  - Conjugation Confirmation: Confirm the formation of the peptide-DOX conjugate using techniques like FTIR or NMR spectroscopy.

This protocol evaluates the targeting ability of PD-NPs and their capacity to block the PD-1/PD-L1 axis.[9]

#### Materials:

- PD-L1 positive cancer cell line (e.g., 4T1)
- T-lymphocytes
- Cell culture medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)
- PD-NPs and free DOX
- Anti-PD-L1 antibody (for blocking experiment)
- · Flow cytometer
- Fluorescence microscope
- IFN-y ELISA kit

#### Procedure - Cellular Uptake:

- Seed 4T1 cells in confocal dishes or 24-well plates and allow them to adhere overnight.
- For the blocking experiment, pre-incubate a subset of cells with an excess of free anti-PD-L1 antibody for 1 hour to block the PD-L1 receptors.[9]



- Treat the cells with fluorescently-labeled PD-NPs or free DOX at an equivalent DOX concentration.
- Incubate for various time points (e.g., 2, 6, 24 hours).
- Wash the cells with PBS to remove non-internalized nanoparticles.
- Analyze cellular uptake qualitatively by fluorescence microscopy and quantitatively by flow cytometry.[9]

#### Procedure - T-Cell Activation:

- Culture 4T1 cells and treat them with PD-NPs, free anti-PD-L1 peptide, or an anti-PD-L1 antibody for 24 hours.
- Wash the treated 4T1 cells thoroughly to remove any remaining compounds.
- Co-culture the treated 4T1 cells with activated T-lymphocytes for 72 hours.
- Collect the supernatant and measure the concentration of secreted IFN-y using an ELISA kit.
- Analyze T-lymphocyte proliferation using a suitable assay (e.g., CFSE staining).

This protocol assesses the therapeutic efficacy of PD-NPs in a tumor-bearing mouse model.[9]

#### Materials:

- Immunocompetent mice (e.g., BALB/c)
- Syngeneic tumor cells (e.g., 4T1)
- PD-NPs, free DOX, saline (control)
- · Calipers for tumor measurement
- Animal balance

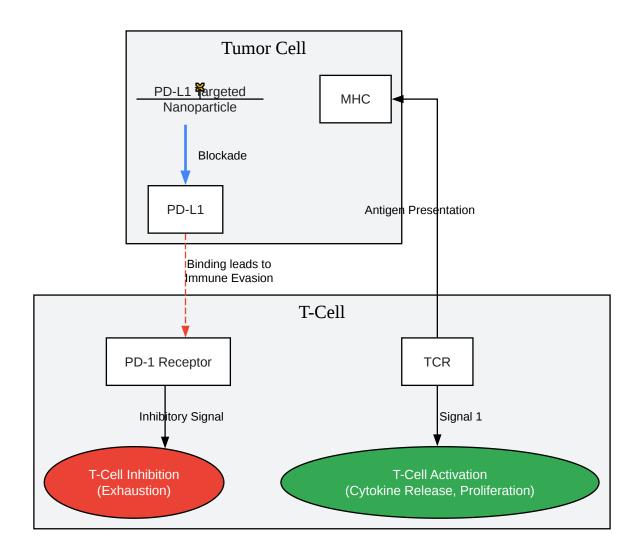
#### Procedure:

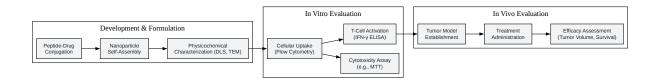


- Tumor Inoculation: Subcutaneously inoculate 1 x 10^7 4T1 cells into the flank of the mice.[9]
- Treatment: When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment groups (e.g., Saline, Free DOX, PD-NPs).[9]
- Administer the treatments via intravenous injection at a specified dosage and schedule (e.g., every 3 days for 5 injections).
- Monitoring: Measure the tumor volume and body weight of the mice every other day. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunofluorescence to assess T-cell infiltration). All animal experiments must be conducted in compliance with institutional guidelines (IACUC).[9]

## **Mandatory Visualizations**











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